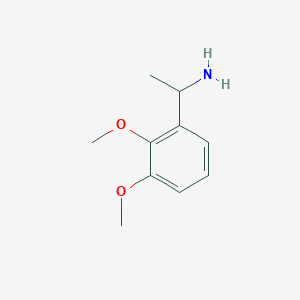
1-(2,3-Dimethoxyphenyl)ethanamine
概要
説明
1-(2,3-Dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 3 positions, and an ethanamine group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxyphenyl)ethanamine can be synthesized through several methods. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield the desired amine. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with reagents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2,3-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted phenethylamines with different functional groups.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1-(2,3-Dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of metabolites that may have biological activity. Additionally, it can interact with receptors in the nervous system, potentially affecting neurotransmitter levels and signaling pathways.
類似化合物との比較
1-(2,3-Dimethoxyphenyl)ethanamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound has methoxy groups at the 3 and 4 positions and is known for its psychoactive properties.
2,5-Dimethoxyphenethylamine: Similar to this compound but with methoxy groups at the 2 and 5 positions, it is also studied for its biological effects.
2,3-Dimethoxybenzaldehyde: An oxidation product of this compound, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDWBCINFWLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole](/img/structure/B3224001.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B3224006.png)



![5-Ethoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3224034.png)

